molecular formula C6H9ClO2S B13460328 {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride

{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride

Cat. No.: B13460328
M. Wt: 180.65 g/mol
InChI Key: GXCMLLUFEUPDAI-UHFFFAOYSA-N
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Description

{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride (C₇H₁₁ClO₄S, MW 226.68) is a sulfonyl chloride derivative featuring a highly strained bicyclo[1.1.1]pentane scaffold . This compound is notable for its unique three-dimensional structure, which confers distinct reactivity and steric properties. It is primarily employed in synthetic chemistry as a sulfonylation reagent, enabling the introduction of the sulfonyl group into target molecules. For instance, it has been utilized in the synthesis of p97 AAA+ ATPase and p75 neurotrophin receptor inhibitors, where it reacts with alcohols or amines to form sulfonate esters or sulfonamides, respectively .

Properties

Molecular Formula

C6H9ClO2S

Molecular Weight

180.65 g/mol

IUPAC Name

1-bicyclo[1.1.1]pentanylmethanesulfonyl chloride

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)4-6-1-5(2-6)3-6/h5H,1-4H2

InChI Key

GXCMLLUFEUPDAI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Photochemical and Radical Addition Methods

One of the most efficient modern approaches to synthesize bicyclo[1.1.1]pentane derivatives is through photochemical radical addition reactions involving [1.1.1]propellane. For example, a light-enabled scalable synthesis uses alkyl iodides and propellane under UV or near-UV irradiation (365 nm) in flow reactors to generate bicyclo[1.1.1]pentane iodides in high purity and yield, scalable from milligram to kilogram quantities without catalysts or additives.

This photochemical approach avoids hazardous reagents and allows rapid access to functionalized BCP cores, which can be further transformed into sulfonyl derivatives.

Triethylborane-Initiated Atom-Transfer Radical Addition

Another method involves triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0^1,3]pentane with alkyl halides, producing BCP derivatives suitable for subsequent functionalization.

Sodium Bicyclo[1.1.1]pentanesulfinate as a Precursor

A bench-stable sodium bicyclo[1.1.1]pentanesulfinate salt can be synthesized in four steps from commercial precursors without chromatography. This intermediate serves as a versatile precursor for BCP sulfones and sulfonamides, and can be chlorinated to give sulfonyl chlorides after further functionalization.

Introduction of the Methanesulfonyl Chloride Group

The methanesulfonyl chloride moiety is typically introduced via sulfonylation reactions on the BCP core or its derivatives. The general strategy involves:

  • Conversion of BCP sulfinate salts to sulfonyl chlorides by chlorination.
  • Direct sulfonylation of BCP-containing intermediates with methanesulfonyl chloride reagents.

Chlorination of BCP Sulfinate

Research demonstrates that chlorination of sodium bicyclo[1.1.1]pentanesulfinate using appropriate chlorinating agents yields the corresponding sulfonyl chloride. This method avoids the use of volatile and hazardous intermediates like [1.1.1]propellane, improving safety and scalability.

Summary of Preparation Methodologies

Step Methodology Key Reagents/Conditions Scale Yield/Notes References
1 Photochemical addition of alkyl iodides to [1.1.1]propellane UV light (365 nm), flow reactor, no catalyst mg to kg scale Up to 72% isolated yield
2 Triethylborane-initiated radical addition ring-opening Triethylborane, alkyl halides Laboratory scale Good yields reported
3 Synthesis of sodium bicyclo[1.1.1]pentanesulfinate Four-step sequence from commercial precursors, no chromatography Multigram scale Bench-stable intermediate
4 Chlorination of bicyclo[1.1.1]pentanesulfinate Chlorinating agents (e.g., SOCl2 or equivalents) Multigram scale Efficient conversion to sulfonyl chloride
5 One-pot sulfonylation (analogous systems) Methyl sulfones, epichlorohydrin, dialkylmagnesium reagents Experimental Potential for streamlined synthesis

Research Discoveries and Practical Considerations

  • The photochemical flow synthesis of bicyclo[1.1.1]pentane derivatives is currently the most scalable and clean method, allowing production of large quantities of BCP intermediates suitable for sulfonylation.
  • Using sodium bicyclo[1.1.1]pentanesulfinate as a stable precursor circumvents the handling of volatile and reactive propellane, facilitating safer and more practical sulfonyl chloride synthesis.
  • The reactive methanesulfonyl chloride group in {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride enables further functionalizations, expanding its utility in medicinal chemistry and organic synthesis.
  • One-pot procedures for related bicyclic sulfonyl compounds suggest opportunities for developing more efficient, less step-intensive syntheses.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, or thioethers.

Example reaction with amines :

Bicyclo[1.1.1]pentan-1-ylCH2SO2Cl+R-NH2Bicyclo[1.1.1]pentan-1-ylCH2SO2NH-R+HCl\text{{Bicyclo[1.1.1]pentan-1-yl}} \text{CH}_2\text{SO}_2\text{Cl} + \text{R-NH}_2 \rightarrow \text{{Bicyclo[1.1.1]pentan-1-yl}} \text{CH}_2\text{SO}_2\text{NH-R} + \text{HCl}

  • Reagents : Primary/secondary amines (e.g., morpholine, aniline).

  • Conditions : Room temperature in dichloromethane (DCM) or tetrahydrofuran (THF), with a base (e.g., triethylamine) to neutralize HCl .

  • Applications : Used to synthesize BCP-containing sulfonamides for drug discovery (e.g., γ-secretase inhibitors) .

Radical-Mediated Functionalization

The BCP moiety enables radical-based transformations due to its strained C–C bonds.

Radical addition to alkenes :

BCPCH2SO2Cl+CH2=CH-RLight/hvBCPCH2SO2CH2CH2-R\text{{BCP}} \text{CH}_2\text{SO}_2\text{Cl} + \text{CH}_2=\text{CH-R} \xrightarrow{\text{Light/hv}} \text{{BCP}} \text{CH}_2\text{SO}_2-\text{CH}_2\text{CH}_2\text{-R}

  • Reagents : Alkenes, alkyl iodides.

  • Conditions : Visible light irradiation (450 nm LED), no catalyst required .

  • Key finding : Scalable synthesis of 1,3-disubstituted BCP derivatives in flow reactors (gram to kilogram scale) .

Cross-Coupling Reactions

The sulfonyl chloride can act as an electrophilic partner in metal-catalyzed cross-couplings.

Suzuki–Miyaura coupling :

BCPCH2SO2Cl+Ar-B(OH)2Pd catalystBCPCH2SO2-Ar\text{{BCP}} \text{CH}_2\text{SO}_2\text{Cl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{{BCP}} \text{CH}_2\text{SO}_2\text{-Ar}

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Conditions : Microwave-assisted heating (100–120°C) in toluene/K₂CO₃.

  • Outcome : High-yielding formation of biaryl sulfones with >90% purity post-evaporation .

Photoredox Catalysis

Cooperative catalysis strategies enable C–C bond formation at the BCP core.

Three-component reaction :

BCPCH2SO2Cl+Diazo ester+AminePhotoredoxNHC1,3-Disubstituted BCP ketones\text{{BCP}} \text{CH}_2\text{SO}_2\text{Cl} + \text{Diazo ester} + \text{Amine} \xrightarrow[\text{Photoredox}]{\text{NHC}} \text{1,3-Disubstituted BCP ketones}

  • Catalysts : Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and N-heterocyclic carbene (NHC).

  • Conditions : Blue LED irradiation, room temperature .

  • Advantage : Atom-economical synthesis of enantiomerically enriched products .

Hydrogenolysis and Reduction

The sulfonyl group can be reduced to thiols or removed entirely.

Reduction to thiol :

BCPCH2SO2ClLiAlH4BCPCH2SH\text{{BCP}} \text{CH}_2\text{SO}_2\text{Cl} \xrightarrow{\text{LiAlH}_4} \text{{BCP}} \text{CH}_2\text{SH}

  • Reagents : Lithium aluminium hydride (LiAlH₄).

  • Conditions : Anhydrous diethyl ether, 0°C to room temperature.

Stability and Side Reactions

  • Hydrolysis : Reacts with water to form sulfonic acids (e.g., \text{{BCP}}CH₂SO₃H) under acidic/basic conditions.

  • Thermal decomposition : Degrades above 150°C, releasing SO₂ and HCl.

Critical Research Findings

  • The BCP scaffold enhances metabolic stability and solubility in lead compounds compared to aromatic analogs .

  • Flow chemistry enables kilogram-scale synthesis of BCP iodides, streamlining downstream functionalization .

  • Transition metal-free methods for BCP sulfonamides avoid instabilities associated with sulfonyl halides .

Scientific Research Applications

{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Chlorides with Varied Scaffolds

a. 3-[(2-Methylpropyl)amino]phenyl Sulfurofluoridate (C₁₃H₂₂ClNO₄S, MW 323.84)
  • Structural Differences: This compound replaces the bicyclo[1.1.1]pentane moiety with a substituted phenyl group and incorporates an aminoalkyl chain.
  • The amino group may participate in hydrogen bonding or intramolecular interactions, altering solubility and reaction pathways .
  • Applications : Likely used in peptide coupling or as a fluorinating agent due to the sulfur-fluorine bond.
b. Simpler Sulfonyl Chloride (C₆H₉ClO₂S, MW 180.65)
  • Structural Differences : A linear aliphatic sulfonyl chloride without bicyclic constraints.
  • Reactivity : Lower molecular weight and reduced steric bulk make it more volatile and reactive toward nucleophiles.
  • Applications : Common in small-molecule sulfonylation reactions where steric hindrance is undesirable .
c. Methanesulfonyl Chloride (CH₃SO₂Cl, MW 114.55)
  • Structural Differences : A simple, unsubstituted sulfonyl chloride.
  • Reactivity : Highly reactive due to minimal steric and electronic effects, but lacks the rigidity of bicyclo systems.
  • Applications : Widely used in organic synthesis for introducing sulfonyl groups .

Bicyclic Compounds with Alternative Functional Groups

a. {Bicyclo[1.1.1]pentan-1-yl}hydrazine Dihydrochloride (C₅H₁₀Cl₂N₂, MW 183.06)
  • Structural Differences : Replaces the sulfonyl chloride with a hydrazine group.
  • Reactivity : The hydrazine moiety enables condensation reactions (e.g., formation of hydrazones), contrasting with the electrophilic sulfonylation chemistry of the target compound.
  • Applications : Used in heterocycle synthesis or as a building block for bioactive molecules .
b. (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine Hydrochloride (C₆H₁₁ClFN, MW 167.62)
  • Structural Differences : Substitutes the sulfonyl chloride with a fluorinated methylamine group.
  • Reactivity : The electron-withdrawing fluorine atom and amine functionality make it suitable for nucleophilic substitution or as a polar substituent in drug design.
  • Applications: Potential use in medicinal chemistry for modulating pharmacokinetic properties .
c. 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid (C₁₁H₁₆O₄, MW 228.24)
  • Structural Differences : Features a larger bicyclo[2.2.2]octane scaffold with ester and carboxylic acid groups.
  • Reactivity : The reduced ring strain compared to bicyclo[1.1.1]pentane derivatives results in lower reactivity. The carboxylate group enables conjugation or salt formation.
  • Applications : Utilized in polymer chemistry or as a rigid spacer in supramolecular assemblies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Scaffold Applications
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride C₇H₁₁ClO₄S 226.68 Sulfonyl chloride Bicyclo[1.1.1]pentane Sulfonylation reactions
3-[(2-Methylpropyl)amino]phenyl sulfurofluoridate C₁₃H₂₂ClNO₄S 323.84 Sulfurofluoridate, amine Substituted phenyl Peptide coupling
Methanesulfonyl chloride CH₃SO₂Cl 114.55 Sulfonyl chloride Linear aliphatic General sulfonylation
{Bicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride C₅H₁₀Cl₂N₂ 183.06 Hydrazine Bicyclo[1.1.1]pentane Heterocycle synthesis
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride C₆H₁₁ClFN 167.62 Fluorinated amine Bicyclo[1.1.1]pentane Medicinal chemistry
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid C₁₁H₁₆O₄ 228.24 Carboxylic acid, ester Bicyclo[2.2.2]octane Polymer chemistry

Key Research Findings

  • Reactivity Trends : The bicyclo[1.1.1]pentane scaffold in the target compound imposes significant steric hindrance, slowing reactions compared to linear analogs like methanesulfonyl chloride. However, its rigidity enhances regioselectivity in certain transformations .
  • Electronic Effects : Fluorinated derivatives (e.g., 3-fluoro-bicyclo compound) exhibit altered electronic profiles due to fluorine’s electronegativity, impacting their interaction with biological targets .
  • Synthetic Utility : Bicyclo[1.1.1]pentane-based sulfonyl chlorides are prioritized in drug discovery for their ability to mimic aromatic rings while improving metabolic stability .

Biological Activity

{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure, which serves as a bioisostere for traditional aromatic rings. This article delves into the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of bicyclo[1.1.1]pentane derivatives, including {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride, has been advanced through various methodologies, including photochemical reactions and nucleophilic substitutions. Recent studies have demonstrated scalable methods for synthesizing functionalized bicyclo[1.1.1]pentanes, which are crucial for drug discovery efforts.

Table 1: Synthesis Methods for Bicyclo[1.1.1]pentane Derivatives

MethodDescriptionYield (%)
Photochemical ReactionUtilizes light to drive the reaction without catalystsUp to 90%
Nucleophilic SubstitutionInvolves replacing halides with nucleophilesVariable
Flow ChemistryContinuous flow reactions for large-scale synthesis>300 compounds synthesized

Biological Activity and Applications

The biological activity of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is largely attributed to its ability to mimic phenyl groups in drug candidates. This characteristic has led to its incorporation into various therapeutic agents, particularly those targeting inflammatory pathways.

Case Studies

Several studies highlight the efficacy of bicyclo[1.1.1]pentane-containing compounds in modulating biological activity:

  • Anti-inflammatory Activity : A study evaluated the impact of a bicyclo[1.1.1]pentane derivative on inflammatory responses in human monocytes. The compound demonstrated significant inhibition of NFκB activity and reduced cytokine release (IC50 in the picomolar range) when exposed to lipopolysaccharide (LPS) stimuli .
  • Drug Development : The incorporation of bicyclo[1.1.1]pentane into γ-secretase inhibitors has shown improved pharmacological profiles compared to traditional phenyl-containing compounds, enhancing both potency and metabolic stability .

Mechanistic Insights

The mechanism by which {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride exerts its biological effects involves interactions with specific enzymes and receptors within inflammatory pathways. The rigidity of the bicyclic structure contributes to its stability and resistance to metabolic degradation, making it a promising candidate for further development in therapeutic applications.

Q & A

Q. Tables for Key Data

Property Value Method Reference
Molecular Weight196.6 g/molHRMS
LogP (Predicted)1.9XLogP3
Hydrolytic Half-life (pH 7)45 minutesLC-MS
NMR (¹³C, SO₂Cl)δ 55.2 ppm (CH₂-SO₂Cl)DMSO-d₆, 125 MHz

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